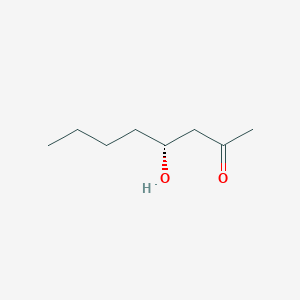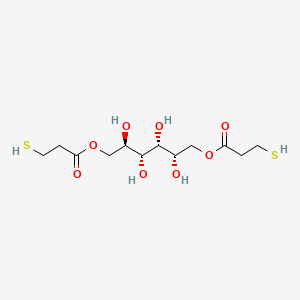
D-Glucitol, 1,6-bis(3-mercaptopropanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucitol, 1,6-bis(3-mercaptopropanoate): is a chemical compound known for its unique structure and properties. It is derived from D-glucitol, also known as sorbitol, which is a sugar alcohol. The compound features two 3-mercaptopropanoate groups attached to the 1 and 6 positions of the D-glucitol molecule. This modification imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucitol, 1,6-bis(3-mercaptopropanoate) typically involves the esterification of D-glucitol with 3-mercaptopropanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of D-Glucitol, 1,6-bis(3-mercaptopropanoate) follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), are often employed to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: D-Glucitol, 1,6-bis(3-mercaptopropanoate) undergoes various chemical reactions, including:
Oxidation: The thiol groups in the compound can be oxidized to form disulfides.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Thioethers or thioesters.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Glucitol, 1,6-bis(3-mercaptopropanoate) is used as a building block in organic synthesis.
Biology: In biological research, the compound is used to study thiol-disulfide exchange reactions, which are crucial in protein folding and redox signaling .
Medicine: It is also explored for its antioxidant properties .
Industry: In the industrial sector, D-Glucitol, 1,6-bis(3-mercaptopropanoate) is used in the production of polymers and coatings. Its thiol groups can form cross-links, enhancing the mechanical properties of materials .
Wirkmechanismus
The mechanism of action of D-Glucitol, 1,6-bis(3-mercaptopropanoate) involves its thiol groups, which can undergo redox reactions and form disulfide bonds. These interactions are crucial in various biochemical processes, including enzyme activity regulation and cellular signaling pathways. The compound’s ability to form stable conjugates with other molecules also plays a significant role in its applications in drug delivery and material science .
Vergleich Mit ähnlichen Verbindungen
D-Glucitol, 1,6-bis(2-mercaptoacetate): Similar structure but with 2-mercaptoacetate groups.
D-Glucitol, 1,6-bis(4-mercaptobutanoate): Similar structure but with 4-mercaptobutanoate groups.
Uniqueness: D-Glucitol, 1,6-bis(3-mercaptopropanoate) is unique due to the specific positioning of the 3-mercaptopropanoate groups, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring precise control over thiol group reactivity and stability .
Eigenschaften
CAS-Nummer |
68928-46-1 |
|---|---|
Molekularformel |
C12H22O8S2 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-(3-sulfanylpropanoyloxy)hexyl] 3-sulfanylpropanoate |
InChI |
InChI=1S/C12H22O8S2/c13-7(5-19-9(15)1-3-21)11(17)12(18)8(14)6-20-10(16)2-4-22/h7-8,11-14,17-18,21-22H,1-6H2/t7-,8+,11-,12-/m1/s1 |
InChI-Schlüssel |
LQOOOJZQVCKCNK-IWXIMVSXSA-N |
Isomerische SMILES |
C(CS)C(=O)OC[C@H]([C@H]([C@@H]([C@H](COC(=O)CCS)O)O)O)O |
Kanonische SMILES |
C(CS)C(=O)OCC(C(C(C(COC(=O)CCS)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


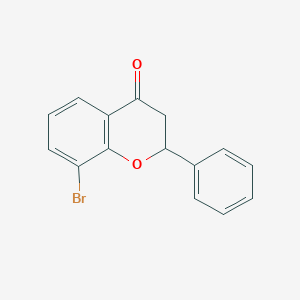
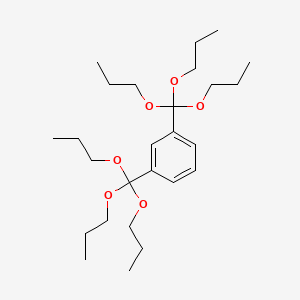
![2,2-Dimethyl-4-(propan-2-yl)-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B14475610.png)
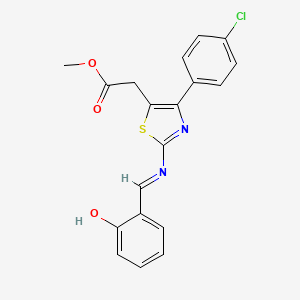
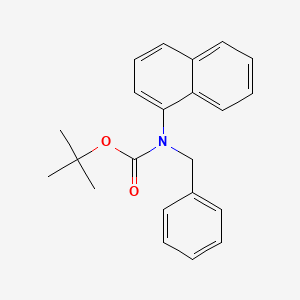
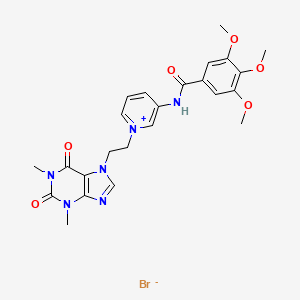
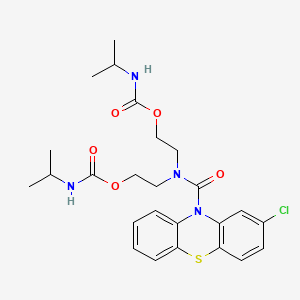
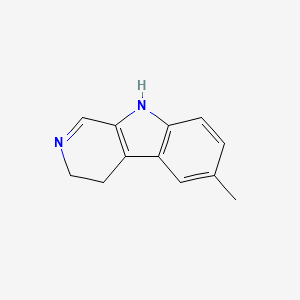
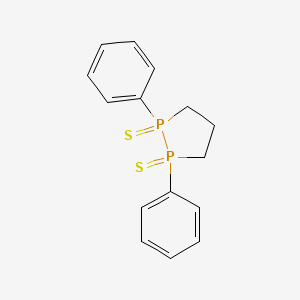
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]-](/img/structure/B14475639.png)
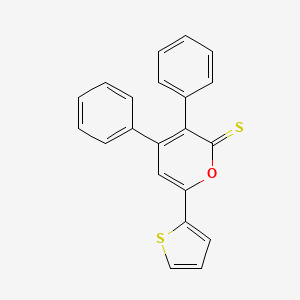

![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)
